
(E)-2-Cyano-3-(5-(9,9-diethyl-7-(naphthalen-1-yl(phenyl)amino)-9H-fluoren-2-yl)thiophen-2-yl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-Ácido 2-ciano-3-(5-(9,9-dietil-7-(naftil-1-il(fenil)amino)-9H-fluoren-2-il)tiofen-2-il)acrílico es un compuesto orgánico complejo que ha despertado un gran interés en varios campos científicos. Este compuesto se caracteriza por su intrincada estructura, que incluye un grupo ciano, un anillo de tiofeno y una unidad de fluorenilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (E)-ácido 2-ciano-3-(5-(9,9-dietil-7-(naftil-1-il(fenil)amino)-9H-fluoren-2-il)tiofen-2-il)acrílico generalmente implica reacciones orgánicas de varios pasos. Un enfoque común es la reacción de condensación de Knoevenagel, donde un derivado de ácido cianoacético reacciona con un aldehído o cetona en presencia de una base como piperidina o piridina. Las condiciones de reacción a menudo requieren reflujo en un solvente orgánico como etanol o tolueno para lograr el producto deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas de síntesis automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como recristalización, cromatografía en columna y cromatografía líquida de alta resolución (HPLC) para garantizar la pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
(E)-Ácido 2-ciano-3-(5-(9,9-dietil-7-(naftil-1-il(fenil)amino)-9H-fluoren-2-il)tiofen-2-il)acrílico experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar usando reactivos como permanganato de potasio u óxido de cromo (VI), lo que lleva a la formación de ácidos carboxílicos u otros derivados oxidados.
Reducción: Las reacciones de reducción utilizando agentes como hidruro de litio y aluminio o borohidruro de sodio pueden convertir el grupo ciano en una amina u otras formas reducidas.
Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden ocurrir en diferentes posiciones de la molécula, dependiendo de los reactivos y las condiciones utilizadas.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de litio y aluminio en éter seco.
Sustitución: Halogenación utilizando bromo o cloro en presencia de un catalizador como cloruro de hierro (III).
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados del compuesto original, como aminas, ácidos carboxílicos y compuestos halogenados.
Aplicaciones Científicas De Investigación
(E)-Ácido 2-ciano-3-(5-(9,9-dietil-7-(naftil-1-il(fenil)amino)-9H-fluoren-2-il)tiofen-2-il)acrílico tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas orgánicas más complejas y estudiar mecanismos de reacción.
Biología: Investigado por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por su posible uso en el desarrollo de fármacos, particularmente en el diseño de moléculas con efectos terapéuticos específicos.
Industria: Utilizado en el desarrollo de materiales avanzados, como semiconductores orgánicos y diodos emisores de luz (LED).
Mecanismo De Acción
El mecanismo de acción de (E)-ácido 2-ciano-3-(5-(9,9-dietil-7-(naftil-1-il(fenil)amino)-9H-fluoren-2-il)tiofen-2-il)acrílico implica su interacción con objetivos moleculares y vías específicas. El grupo ciano y otros grupos funcionales en la molécula pueden interactuar con enzimas, receptores u otras biomoléculas, lo que lleva a varios efectos biológicos. Por ejemplo, el compuesto puede inhibir ciertas enzimas involucradas en la proliferación de células cancerosas o interrumpir las membranas celulares bacterianas, lo que lleva a la actividad antimicrobiana.
Comparación Con Compuestos Similares
Compuestos similares
Malonato de dietilo: Un éster más simple del ácido malónico utilizado en la síntesis orgánica.
Compuesto E relacionado con Adapaleno: Un compuesto con una estructura aromática similar utilizado en la investigación farmacéutica.
Singularidad
(E)-Ácido 2-ciano-3-(5-(9,9-dietil-7-(naftil-1-il(fenil)amino)-9H-fluoren-2-il)tiofen-2-il)acrílico destaca por su compleja estructura, que combina múltiples grupos funcionales y sistemas aromáticos.
Propiedades
Fórmula molecular |
C41H32N2O2S |
|---|---|
Peso molecular |
616.8 g/mol |
Nombre IUPAC |
(E)-2-cyano-3-[5-[9,9-diethyl-7-(N-naphthalen-1-ylanilino)fluoren-2-yl]thiophen-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C41H32N2O2S/c1-3-41(4-2)36-24-28(39-22-19-32(46-39)23-29(26-42)40(44)45)17-20-34(36)35-21-18-31(25-37(35)41)43(30-13-6-5-7-14-30)38-16-10-12-27-11-8-9-15-33(27)38/h5-25H,3-4H2,1-2H3,(H,44,45)/b29-23+ |
Clave InChI |
OSKDEENVIKVJFO-BYNJWEBRSA-N |
SMILES isomérico |
CCC1(C2=C(C=CC(=C2)C3=CC=C(S3)/C=C(\C#N)/C(=O)O)C4=C1C=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC7=CC=CC=C76)CC |
SMILES canónico |
CCC1(C2=C(C=CC(=C2)C3=CC=C(S3)C=C(C#N)C(=O)O)C4=C1C=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC7=CC=CC=C76)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



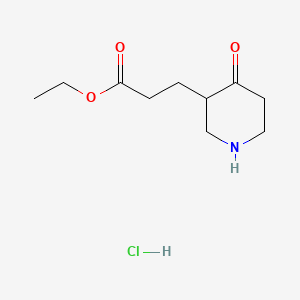
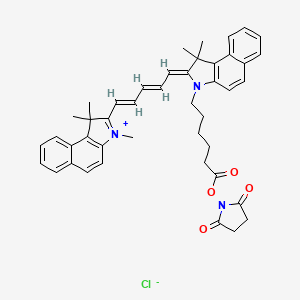
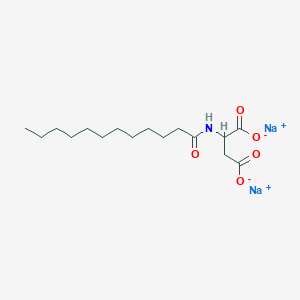
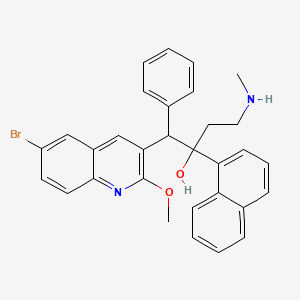
![Tetrasodium;[[[5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12303820.png)

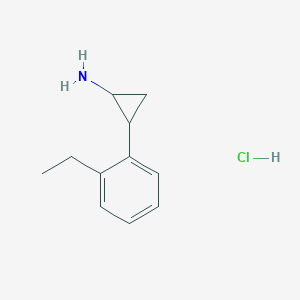
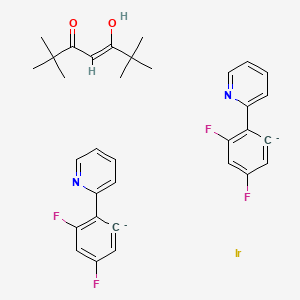
![(13-Ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl) 2-chloroacetate;hydrochloride](/img/structure/B12303837.png)
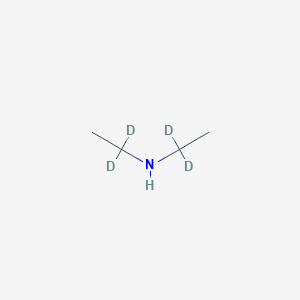
![(2S)-3-methyl-2-[(4-phenylpiperazine-1-carbonyl)amino]butanoic acid](/img/structure/B12303857.png)
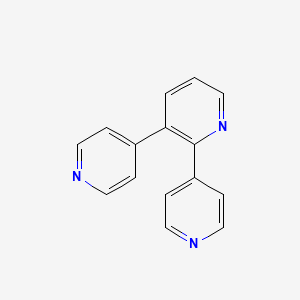
![methyl (13E)-13-ethylidene-18-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-17-carboxylate](/img/structure/B12303864.png)
